molecular formula C10H12O3 B1405086 [4-(Oxetan-3-yloxy)-phenyl]-methanol CAS No. 1780449-65-1

[4-(Oxetan-3-yloxy)-phenyl]-methanol

Cat. No.: B1405086
CAS No.: 1780449-65-1
M. Wt: 180.2 g/mol
InChI Key: AZHPOLXFEFDJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Oxetan-3-yloxy)-phenyl]-methanol is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystal Material Synthesis

  • [4-(Oxetan-3-yloxy)-phenyl]-methanol derivatives have applications in synthesizing liquid crystal materials. A study by Egami et al. (2018) on (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acrylicc acid, a related compound, demonstrated its synthesis via microwave-assisted flow reactor, highlighting its role in advanced material production (Egami et al., 2018).

Photochemical Studies

  • Research by Prager and Smith (1994) into the photolysis of phenyldisic acids, which are structurally related to this compound, reveals insights into the unique product formation from discrete tautomers, indicating potential in photochemistry (Prager & Smith, 1994).

Structural Studies and Chirality

  • The compound's utility in structural chemistry is evidenced by research on its chiral properties. Gzella and Rozwadowska (2000) explored the absolute configuration of a related compound, highlighting its significance in chiral chemistry and molecular structure analysis (Gzella & Rozwadowska, 2000).

Chemical Reactivity Studies

  • Kirmse, Lelgemann, and Friedrich (1991) studied reactions of carbenes with oxetane and oxetane/methanol mixtures, providing insights into the reactivity and potential applications of oxetane derivatives, which are structurally similar to this compound (Kirmse et al., 1991).

Properties

IUPAC Name

[4-(oxetan-3-yloxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHPOLXFEFDJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.